cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
Description
Cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety and a cyclopentyl carbamate group. This structure combines a rigid oxadiazole ring, known for metabolic stability, with a pyrazole group that often enhances binding affinity in medicinal chemistry. The cyclopentyl carbamate substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic resistance .
Properties
IUPAC Name |
cyclopentyl N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-18-8-9(6-15-18)12-16-11(21-17-12)7-14-13(19)20-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLASBIITCMIJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)OC3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CCG-356074, also known as F6559-3352, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion.
Mode of Action
CCG-356074 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway. It operates downstream of Rho, blocking transcription stimulated by various elements of the pathway. The compound’s action seems to target MKL/SRF-dependent transcriptional activation without altering DNA binding.
Biochemical Pathways
The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-356074. This pathway involves a series of chemical reactions that regulate various cellular processes. Inhibition of this pathway by CCG-356074 can disrupt these processes, potentially leading to therapeutic effects.
Result of Action
CCG-356074 has shown activity in several in vitro cancer cell functional assays. It potently inhibits DNA synthesis induced by certain stimuli in specific cancer cells. Moreover, it has been observed to inhibit the growth of certain melanoma lines at nanomolar concentrations. It also selectively stimulates apoptosis of certain melanoma cell lines and inhibits Rho-dependent invasion by certain cancer cells.
Biological Activity
Cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
Synthesis
The compound can be synthesized through various methods involving multi-step reactions. The process typically starts with the formation of the oxadiazole ring followed by carbamate formation. Specific synthetic routes may include:
- Condensation reactions : Involving appropriate aldehydes and amines.
- Reduction processes : Using agents like sodium borohydride to modify functional groups.
- Substitution reactions : Where nucleophiles replace existing functional groups.
Biological Activity
The biological activity of this compound has been investigated for various pharmacological effects:
Antimicrobial Activity
Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Anticancer Properties
Studies have demonstrated that derivatives of pyrazole can inhibit cell proliferation in cancer cell lines. The mechanism often involves the inhibition of specific enzymes linked to cancer progression.
Enzyme Inhibition
The compound may act as an inhibitor for enzymes such as cyclooxygenase (COX), which is crucial in inflammatory pathways. In vitro studies have shown that it can selectively inhibit COX-2, a target for anti-inflammatory drugs.
The biological effects are primarily attributed to the compound's ability to bind to specific molecular targets:
- Enzyme Interaction : It may inhibit enzymes involved in metabolic pathways, leading to reduced cell growth or inflammation.
- Receptor Binding : The compound might interact with cellular receptors, modulating signaling pathways associated with disease progression.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antimicrobial Efficacy : A study found that a related pyrazole derivative exhibited an MIC of 12.5 µg/mL against Fusarium oxysporum, indicating strong antifungal properties .
- Cancer Cell Proliferation : Research on pyrazole derivatives demonstrated inhibition of cell proliferation in breast cancer cell lines, suggesting potential for therapeutic applications .
- Inflammatory Response : A series of experiments showed that certain pyrazole-based compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes .
Research Findings Summary
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole and Pyrazole Moieties
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854)
- Key Features :
- Synthesis: Achieved 47% yield via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine .
- Comparison :
N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
- Key Features: Oxadiazole substituted with 4-phenoxyphenyl and linked to an aniline group. Yield: 86% after HCl-mediated deprotection of a tert-butyl carbamate intermediate .
- Comparison: The phenoxyphenyl group increases aromaticity and molecular weight (~370 g/mol) compared to the cyclopentyl-carbamate moiety. Higher synthetic yield suggests favorable reaction kinetics for phenoxyphenyl derivatives .
Crystal Structure Analogues (PDB: 34Y)
- Key Features: A cyclopentyl-substituted oxadiazole compound complexed with human cellular retinol-binding protein 1 (CRBP1) .
- Comparison: Cyclopentyl groups in both compounds enhance hydrophobic interactions in protein binding.
Pharmacological and Structural Insights
- Binding Affinity : Crystallographic data () highlights cyclopentyl-oxadiazole derivatives as effective ligands for CRBP1, suggesting analogous applications in protein-targeted therapies.
- Metabolic Stability : Carbamates resist enzymatic degradation better than esters but are less stable than amides, positioning the target compound between Z2194302854 (amide) and tert-butyl carbamate intermediates () in metabolic profiles .
Preparation Methods
Amidoxime Cyclization Route
Step 1: Formation of Amidoxime
Reaction of nitriles with hydroxylamine hydrochloride under basic conditions yields amidoximes. For example:
Step 2: Cyclization to Oxadiazole
Amidoximes react with carboxylic acid derivatives (e.g., acyl chlorides) in the presence of coupling agents like EDCI or HATU:
Example Protocol from US20180282309A1:
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React 1-methylpyrazole-4-carbonitrile with hydroxylamine (50°C, 12 h) to form the amidoxime.
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Treat with methyl chloroacetate and EDCI in DCM at 0°C→RT for 24 h.
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Yield: 68–72% after silica gel chromatography.
Nitrile Oxide Cycloaddition
Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with nitriles:
Optimization Note:
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Use tert-butyl nitrite and HCl for nitrile oxide generation.
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Microwave irradiation (120°C, 30 min) improves yield to 85%.
Carbamate Formation
The final step involves coupling the oxadiazole-methylamine with cyclopentyl chloroformate.
Amine Coupling
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Dissolve Intermediate B (1 eq) in anhydrous THF.
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Add cyclopentyl chloroformate (1.2 eq) and Et₃N (2 eq) at 0°C.
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Stir at RT for 12 h, then extract with EtOAc.
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Yield: 82% after column chromatography (hexane/EtOAc 7:3).
Optimization and Challenges
Key Challenges
Yield Optimization
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Amidoxime formation | NH₂OH·HCl/Na₂CO₃ | 50 | 12 | 90 |
| Oxadiazole cyclization | EDCI/DCM | 25 | 24 | 72 |
| Suzuki coupling | Pd(PPh₃)₄ | 80 | 6 | 78 |
| Carbamate formation | Et₃N/THF | 25 | 12 | 82 |
Analytical Characterization
Critical spectroscopic data for validation:
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¹H NMR (CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 4.80 (quin, J=7 Hz, 1H, cyclopentyl), 3.95 (s, 3H, N-CH₃).
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LC-MS (ESI+) : m/z 332.1 [M+H]⁺.
Q & A
Q. What are the recommended synthetic routes for cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step protocols similar to structurally related oxadiazole-pyrazole hybrids. Key steps may include:
- Pyrazole ring formation : Condensation of hydrazines with carbonyl derivatives (e.g., aldehydes or ketones) under controlled pH and temperature .
- Oxadiazole cyclization : Reaction of amidoximes with carboxylic acid derivatives (e.g., cyclopentyl chloroformate) via microwave-assisted or reflux conditions to enhance efficiency .
- Carbamate linkage : Coupling of the oxadiazole intermediate with cyclopentanol using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents . Optimization should focus on yield (via TLC/HPLC monitoring) and purity (recrystallization or column chromatography) .
Q. How can the three-dimensional structure of this compound be resolved, and which crystallographic tools are most effective?
X-ray crystallography is the gold standard for structural elucidation:
- Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data, leveraging robust algorithms for small-molecule resolution .
- ORTEP-3 is recommended for generating thermal ellipsoid plots to visualize bond lengths/angles and assess structural anomalies .
- For non-crystalline samples, employ high-resolution NMR (e.g., , ) with deuterated solvents to confirm regiochemistry and stereochemistry .
Q. What biological assays are suitable for initial activity screening of this compound?
Given the pharmacological relevance of pyrazole-oxadiazole hybrids, prioritize:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols (e.g., FRET) .
- Cellular viability assays : Test anticancer potential via MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular docking : Pre-screen against proteins like CRBP1 (PDB: 34Y) to predict binding modes and guide wet-lab experiments .
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental bioactivity data for this compound?
Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies include:
- Molecular dynamics simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100+ ns, accounting for solvent molecules .
- Free-energy perturbation (FEP) : Quantify binding affinity differences between predicted and observed conformers .
- SAR analysis : Synthesize analogs with modified substituents (e.g., cyclopropyl vs. cyclohexyl) to isolate critical pharmacophoric features .
Q. What strategies improve the solubility and bioavailability of this lipophilic compound without compromising activity?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to create stable salts or cocrystals with improved dissolution rates .
- Lipid-based formulations : Use nanoemulsions or liposomes to encapsulate the compound for in vivo delivery .
Q. How can researchers validate the compound’s target engagement in complex biological systems?
Advanced techniques include:
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon ligand binding in lysates or live cells .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to covalently crosslink with targets, followed by MS/MS identification .
- CRISPR-Cas9 knockout : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
Methodological Recommendations
- Contradiction Resolution : Always cross-validate computational models with biophysical assays (e.g., SPR, ITC) to resolve affinity discrepancies .
- Scalability : Transition from batch to flow chemistry for high-throughput synthesis of derivatives .
- Ethical Screening : Exclude Pan-Assay Interference Compounds (PAINS) filters early to avoid false-positive bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
